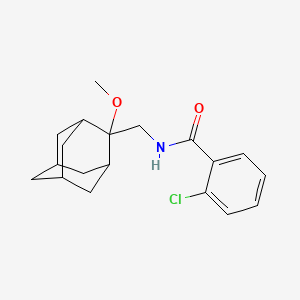

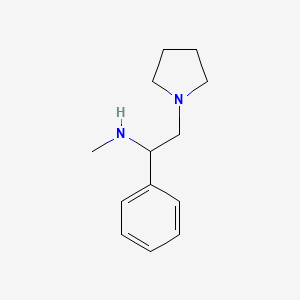

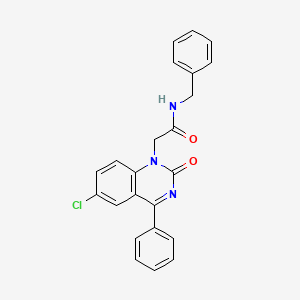

![molecular formula C11H13NO6S B2865475 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid CAS No. 298207-76-8](/img/structure/B2865475.png)

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid” is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine group . The benzo[1,4]dioxine moiety suggests the presence of a benzene ring fused with a 1,4-dioxin ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[1,4]dioxine ring, a sulfonamide group, and a propionic acid group . The exact structure would depend on the positions of these groups on the molecule.Chemical Reactions Analysis

As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds, such as hydrolysis under acidic or alkaline conditions. The propionic acid moiety could potentially undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a sulfonamide and a carboxylic acid, it is likely to be polar and may have some degree of water solubility .Aplicaciones Científicas De Investigación

Structural Analysis and Conformational Studies

Research into the structural properties and conformational behaviors of compounds related to 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid has revealed significant insights. The study of benzenesulfonylamino-propionic acid derivatives has shown variations in L-tyrosine backbone conformation, highlighting the importance of intramolecular aromatic π–π stacking and short C-H⋯O interactions. These findings are critical for understanding the molecular structure and potential reactivity or binding capabilities of such compounds, which can inform further applications in materials science and biochemistry (Khan et al., 2011).

Development of Novel Materials

Innovative materials development, particularly for energy applications, has also been a focus of research involving sulfonic acid-containing compounds. A novel benzoxazine monomer incorporating sulfonic acid groups was synthesized for use as a proton exchange membrane in direct methanol fuel cells. This development demonstrates the application of sulfonic acid derivatives in creating materials with high proton conductivity and low methanol permeability, crucial for improving the efficiency of fuel cells (Yao et al., 2014).

Chemical Sensing and Molecular Recognition

The design of enantioselective receptors for sulfonylamino acids showcases the application of these compounds in chemical sensing and molecular recognition. Such receptors can discriminate between different chiral molecules, offering potential utility in analytical chemistry and pharmaceutical research for the selective extraction of sulfonylamino acids from complex mixtures (Oliva et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-7(11(13)14)12-19(15,16)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6-7,12H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCRCHWPRACULN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

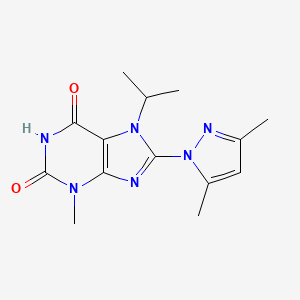

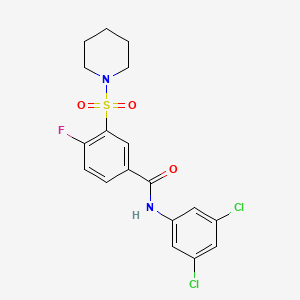

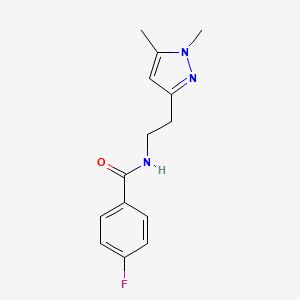

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2865394.png)

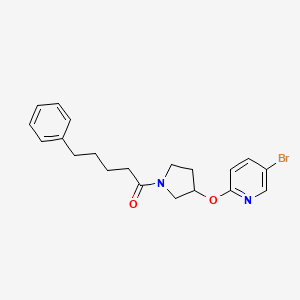

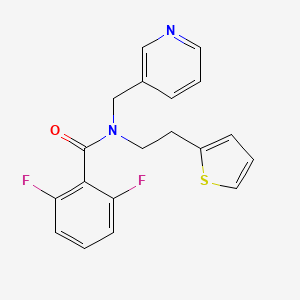

![N-(2,4-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2865396.png)

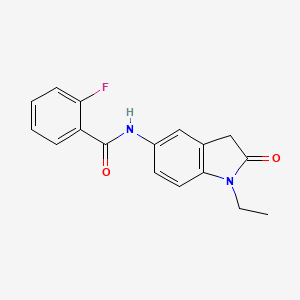

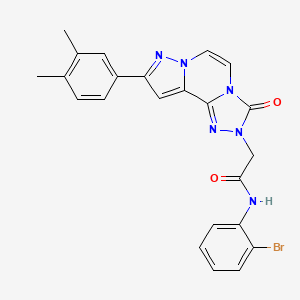

![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B2865413.png)